molecular formula C8H9ClN4 B1416510 6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 72392-97-3

6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1416510
CAS RN: 72392-97-3
M. Wt: 196.64 g/mol
InChI Key: SORYZUZFCWVNBT-UHFFFAOYSA-N
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Description

“6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . Its IUPAC name is 6-chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine . The molecular weight of this compound is 196.64 .


Synthesis Analysis

The synthesis of “6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine” can be achieved from 3-Chloro-6-hydrazinopyridazine and Cyclohexanone, O- (diethoxymethyl)oxime .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClN4/c1-5(2)8-11-10-7-4-3-6(9)12-13(7)8/h3-5H,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.64 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • 1,2,4-Triazoles and their derivatives have been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
    • They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
  • Application: Drug Design and Discovery

    • The structure–activity relationship of biologically important 1,2,4-triazoles has profound importance in drug design, discovery, and development .
    • Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
  • Methods of Application or Experimental Procedures

    • The synthesis of 1,2,4-triazoles and their derivatives involves various synthetic approaches .
    • The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
  • Results or Outcomes

    • The diverse pharmacological activities of 1,2,4-triazoles and their derivatives have led to the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
    • The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
  • Scientific Field: Coordination Chemistry

    • Triazoles are common bridging ligands in coordination chemistry . They can form complexes with various metal ions, which can be used in a variety of applications, including catalysis, materials science, and bioinorganic chemistry .
  • Application: Agrochemicals

    • Triazoles and their derivatives are also important in the field of agrochemicals . For example, the plant growth regulator paclobutrazol contains a triazole ring . These compounds can regulate the growth of plants and protect them from various diseases .
  • Methods of Application or Experimental Procedures

    • The synthesis of triazole-based agrochemicals involves various synthetic approaches . The specific methods and procedures can vary depending on the specific compound being synthesized and its intended use .
  • Results or Outcomes

    • The use of triazole-based agrochemicals has been shown to improve plant health and yield . These compounds can protect plants from various diseases and pests, and regulate their growth to optimize yield .
  • Scientific Field: Materials Science

    • Triazoles have found applications in the field of materials science . They can be used in the synthesis of various materials, including polymers, dyes, and resins .
  • Application: Organocatalysis

    • Triazoles can act as organocatalysts, substances that increase the rate of organic reactions . They can participate in a variety of reactions, including cycloadditions, rearrangements, and substitutions .
  • Methods of Application or Experimental Procedures

    • The synthesis of triazole-based materials and catalysts involves various synthetic approaches . The specific methods and procedures can vary depending on the specific compound being synthesized and its intended use .
  • Results or Outcomes

    • The use of triazole-based materials and catalysts has been shown to improve the efficiency and selectivity of various reactions . These compounds can also enhance the properties of materials, such as their strength, durability, and resistance to environmental conditions .

Future Directions

The future directions for this compound could involve further exploration of its potential as a CDK2 inhibitor, given the findings from similar compounds . More research is needed to fully understand its properties and potential applications.

properties

IUPAC Name

6-chloro-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-5(2)8-11-10-7-4-3-6(9)12-13(7)8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORYZUZFCWVNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-6-hydrazinylpyridazine (200 g, 1.38 mol) and isobutyryl chloride (175 mL, 1.66 mol) in 1,4-dioxane (2 L) was heated at about 90° C. overnight. The suspension was cooled to about 5° C. in an ice bath and then water (2 L) was added followed by slow addition of Na2CO3 (275 g, 2.59 mol). The resulting solution was extracted with DCM (3×1 L). The combined organic extracts were dried over MgSO4, concentrated under reduced pressure, and dried under vacuum overnight to give the title compound (255 g, 94%): LC/MS (Table 1, Method a) Rt=2.04 min; MS m/z: 197.1 (M+H)+.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
275 g
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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